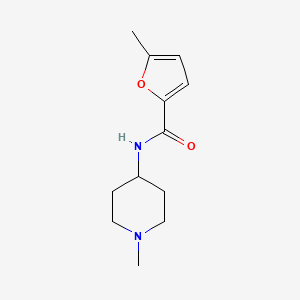
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide, also known as MPF-39, is a chemical compound that has been studied for its potential use in scientific research. This compound is a furan derivative that has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. Specifically, it is thought to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and pain, as well as to improve cognitive function. It has also been shown to have a neuroprotective effect, which may make it useful in the treatment of certain neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide in lab experiments is its potential as a modulator of the GABAergic system. This makes it a useful tool for studying the role of this system in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for the study of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, it may be useful in the study of the GABAergic system and its role in various physiological processes. Further research is needed to fully understand the mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method for 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. This is followed by the reaction of 2-furoyl chloride with 1-methyl-4-piperidone to produce 5-methyl-N-(1-methyl-4-piperidinyl)-2-furoamide. The final step involves the reduction of this compound using sodium borohydride to produce 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide.
Aplicaciones Científicas De Investigación
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for certain medical conditions, including neuropathic pain and anxiety. In addition, it has been studied for its potential use in drug discovery and development, as well as in the study of the central nervous system.
Propiedades
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSCSPSIQFXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

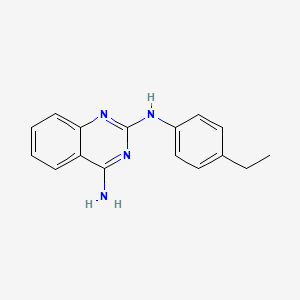
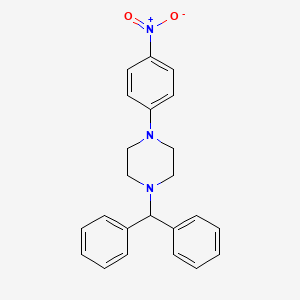
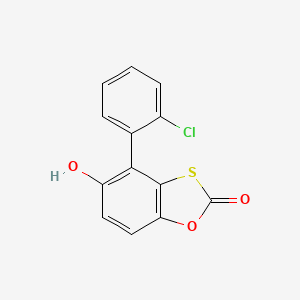
![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
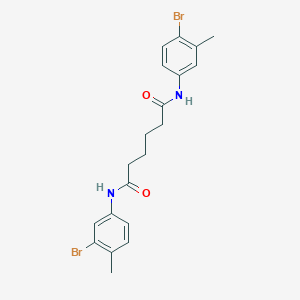
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
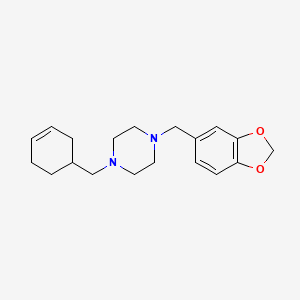
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
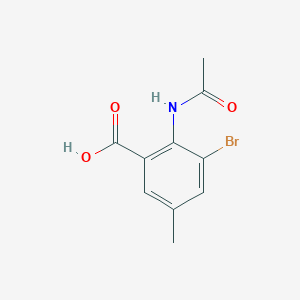
![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)